6-Bromo-4-nitropyridine-2-sulfonyl chloride
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Overview
Description
6-Bromo-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClN2O4S and a molecular weight of 301.50 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of 6-bromo-2-pyridinesulfonyl chloride. The reaction conditions often include the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration at the 4-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups on the pyridine ring make it susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl chloride group, to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 6-bromo-4-aminopyridine-2-sulfonyl chloride.
Oxidation: Products include 6-bromo-4-nitropyridine-2-sulfonic acid or its salts.
Scientific Research Applications
6-Bromo-4-nitropyridine-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitropyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain types of chemical reactions.
4-Nitropyridine-2-sulfonyl chloride: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
6-Chloro-4-nitropyridine-2-sulfonyl chloride: Similar but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
6-Bromo-4-nitropyridine-2-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of pharmaceuticals, agrochemicals, and other specialty chemicals .
Properties
Molecular Formula |
C5H2BrClN2O4S |
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Molecular Weight |
301.50 g/mol |
IUPAC Name |
6-bromo-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClN2O4S/c6-4-1-3(9(10)11)2-5(8-4)14(7,12)13/h1-2H |
InChI Key |
SIKZDMUAAATXGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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